![molecular formula C34H65ClN2O7S B12320598 trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)

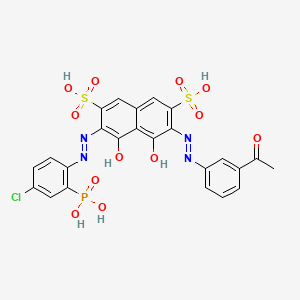

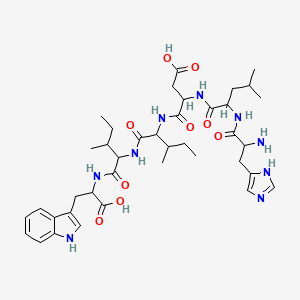

trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. This compound is a palmitate ester of lincomycin, which enhances its solubility and absorption in the body. Lincomycin 2-palmitate hydrochloride is often used in veterinary medicine and for treating severe bacterial infections in humans who are allergic to penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The resulting ester is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of lincomycin 2-palmitate hydrochloride follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to introduce the palmitate group. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to release lincomycin and palmitic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the lincomycin moiety.

Substitution: The hydrochloride group can be substituted with other anions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Various nucleophiles can be used to replace the hydrochloride group.

Major Products Formed

Hydrolysis: Lincomycin and palmitic acid.

Oxidation: Oxidized derivatives of lincomycin.

Substitution: Lincomycin salts with different anions.

Scientific Research Applications

Lincomycin 2-palmitate hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincosamide antibiotics.

Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its efficacy in treating bacterial infections, particularly in patients allergic to penicillin.

Industry: Used in the formulation of veterinary medicines and as an additive in animal feed to prevent bacterial infections

Mechanism of Action

Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the peptidyl transferase activity, thereby preventing the elongation of the peptide chain during protein synthesis. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Lincomycin 2-palmitate hydrochloride is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action, clindamycin is generally more potent and has a broader spectrum of activity. lincomycin 2-palmitate hydrochloride is preferred in certain cases due to its better solubility and absorption properties .

Similar Compounds

Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.

Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.

Celesticetin: A naturally occurring lincosamide with similar antibacterial properties.

Properties

Molecular Formula |

C34H65ClN2O7S |

|---|---|

Molecular Weight |

681.4 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |

InChI |

InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H |

InChI Key |

REQJQMYQCAVWHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)

![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)

![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)